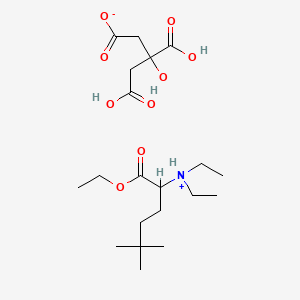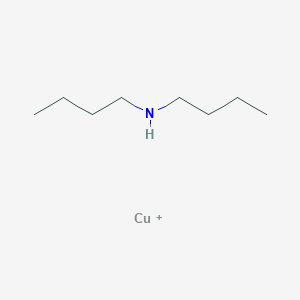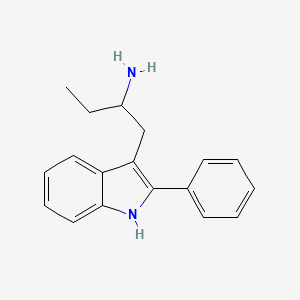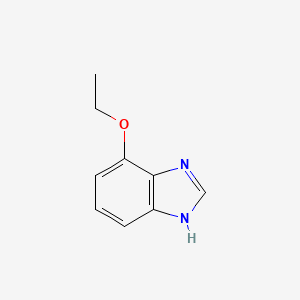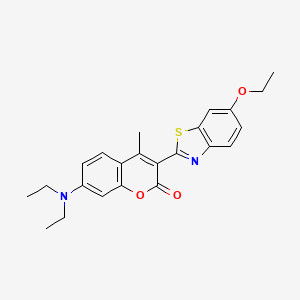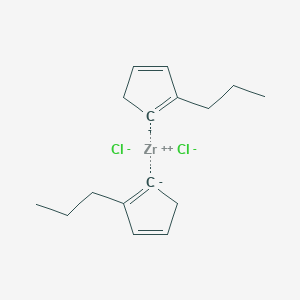
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium ion coordinated to two 2-propylcyclopenta-1,3-diene ligands and two chloride ions. This compound is part of the metallocene family, which are known for their stability and catalytic properties. Metallocenes have been widely studied for their applications in various fields, including catalysis and materials science .
Métodos De Preparación
The synthesis of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-propylcyclopenta-1,3-diene in the presence of a reducing agent. One common method involves the use of sodium or potassium as the reducing agent, which facilitates the formation of the zirconium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium(4+) complexes. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can revert the zirconium(4+) complexes back to zirconium(2+). Reducing agents such as sodium borohydride are often used.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in zirconium(4+) complexes, while substitution reactions yield various zirconium complexes with different ligands .
Aplicaciones Científicas De Investigación
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in polymerization reactions, particularly for the production of polyethylene and polypropylene.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance polymers and composites.
Medicinal Chemistry: Research is ongoing to explore the potential use of zirconium complexes in medicinal chemistry, including their role as anticancer agents.
Organometallic Chemistry: The compound serves as a model system for studying the properties and reactivity of metallocenes, contributing to a deeper understanding of organometallic chemistry.
Mecanismo De Acción
The mechanism of action of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride involves the coordination of the zirconium ion to the cyclopentadiene ligands, which stabilizes the complex and enhances its reactivity. The chloride ions play a crucial role in maintaining the charge balance and overall stability of the compound. The molecular targets and pathways involved in its catalytic activity include the activation of monomers in polymerization reactions and the facilitation of bond formation and cleavage in various organic transformations .
Comparación Con Compuestos Similares
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride can be compared with other metallocenes, such as ferrocene, titanocene, and hafnocene. While all these compounds share a similar structure, the unique properties of zirconium, such as its larger atomic radius and higher oxidation states, give this compound distinct advantages in certain applications .
Ferrocene: Known for its stability and use in redox chemistry.
Titanocene: Used in catalysis and as an anticancer agent.
Hafnocene: Similar to zirconocene but with different reactivity due to the presence of hafnium.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Propiedades
Fórmula molecular |
C16H22Cl2Zr-2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-propylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3,6H,2,4-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
CCGRXSMSLOETPC-UHFFFAOYSA-L |
SMILES canónico |
CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



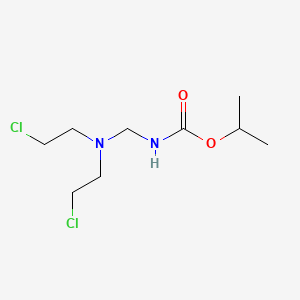
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)


![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)

![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)

